2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid
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Overview
Description
2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid typically involves the reaction of 2-methylthiazole with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NO2S |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-methyl-2-(2-methyl-1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-5-9-4-6(12-5)8(2,3)7(10)11/h4H,1-3H3,(H,10,11) |
InChI Key |
UPJNCXVKMJEXNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C(C)(C)C(=O)O |
Origin of Product |
United States |
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